Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the cycloisomerization of α,β-acetylenic oximes in the presence of AuCl3 . Another approach involves the reaction of propargylamines with oximes followed by CuCl-mediated cyclization .
For the spirocyclic structure, stereoselective synthesis methods are employed. These methods often involve the use of chiral catalysts and specific reaction conditions to ensure the correct spatial arrangement of atoms .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of fluoroisoxazoles .
Scientific Research Applications
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and spirocyclic structure allow it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure and are used in medicinal chemistry for their biological activity.
Isoxazole Derivatives: Compounds with the isoxazole ring are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to its combination of a spirocyclic structure and an isoxazole ring, which imparts specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
methyl 6-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-15(20)11-9-16(11)4-6-18(7-5-16)14(19)12-8-13(22-17-12)10-2-3-10/h8,10-11H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXICPZXRVTSTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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